Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-
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Overview
Description
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- is a complex organic compound that features a pyridine ring substituted with a trimethylsilyl-ethynyl group and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- typically involves the Sonogashira coupling reaction. This reaction is catalyzed by palladium and copper, where 2-bromo-3-(pentamethyldisilanyl)pyridine reacts with ethynylbenzene derivatives . The reaction conditions include the use of PdCl₂(PPh₃)₂ and CuI as catalysts, and the reaction proceeds through intramolecular trans-bis-silylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the trimethylsilyl-ethynyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler pyridine derivatives.
Scientific Research Applications
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- involves its interaction with molecular targets through its functional groups. The trimethylsilyl-ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The isoxazole ring may also play a role in the compound’s biological activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-(trimethylsilyl)-: Similar in structure but lacks the isoxazole ring.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]- is unique due to the presence of both the trimethylsilyl-ethynyl group and the isoxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
393165-19-0 |
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Molecular Formula |
C13H14N2OSi |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
trimethyl-[2-(3-pyridin-2-yl-1,2-oxazol-5-yl)ethynyl]silane |
InChI |
InChI=1S/C13H14N2OSi/c1-17(2,3)9-7-11-10-13(15-16-11)12-6-4-5-8-14-12/h4-6,8,10H,1-3H3 |
InChI Key |
MLHXRKSJOOSQAR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NO1)C2=CC=CC=N2 |
Origin of Product |
United States |
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